2-Hydroxy-2-(1-methyl-3-indolyl)acetic Acid
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Overview
Description
2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound’s unique structure contributes to its diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its role in various biological processes, including cell signaling and metabolism.
Medicine: Indole derivatives are explored for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the production of prostaglandins by interacting with cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties
Uniqueness
2-Hydroxy-2-(1-methyl-3-indolyl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-hydroxy-2-(1-methylindol-3-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-12-6-8(10(13)11(14)15)7-4-2-3-5-9(7)12/h2-6,10,13H,1H3,(H,14,15) |
InChI Key |
WGHFZSINUKQKHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(C(=O)O)O |
Origin of Product |
United States |
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